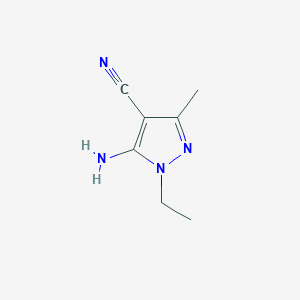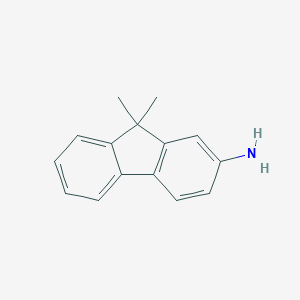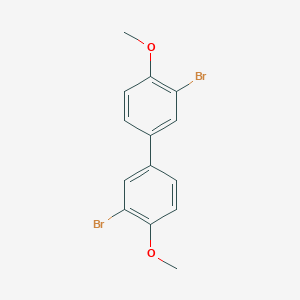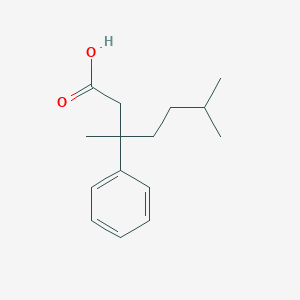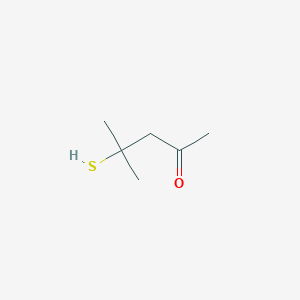
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)-, commonly known as DMAPA, is a chemical compound used in various scientific research applications. It is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. DMAPA is a tertiary amine that contains a phenoxy group and two hydroxyl groups, which make it a versatile compound for use in different fields of research.
Mécanisme D'action
DMAPA acts as a nucleophilic catalyst in organic reactions by forming a complex with the reactants. It facilitates the reaction by stabilizing the transition state and lowering the activation energy required for the reaction to occur. DMAPA is also known to activate certain enzymes, such as acetylcholinesterase, which plays a crucial role in the nervous system.
Effets Biochimiques Et Physiologiques
DMAPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It also exhibits antitumor activity by inhibiting the growth of cancer cells. DMAPA has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMAPA in lab experiments is its high catalytic activity, which makes it an efficient catalyst for organic reactions. It is also a relatively inexpensive compound that is readily available. However, DMAPA has some limitations, such as its toxicity and the need for careful handling. It can also cause skin and eye irritation, and prolonged exposure can lead to respiratory problems.
Orientations Futures
There are several future directions for the use of DMAPA in scientific research. One area of interest is the development of new catalysts based on DMAPA for use in organic reactions. Another area of research is the use of DMAPA in the synthesis of new pharmaceuticals and agrochemicals. DMAPA can also be used as a tool to study the mechanism of action of enzymes and other biological molecules. Furthermore, the potential use of DMAPA in drug delivery systems and nanotechnology is an area of growing interest.
Conclusion:
In conclusion, 1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)- or DMAPA is a versatile compound that has been extensively used in scientific research. It is a potent catalyst for organic reactions and exhibits various biochemical and physiological effects. While DMAPA has some limitations, its potential applications in different fields of research make it an important compound for future studies.
Méthodes De Synthèse
DMAPA is synthesized through a simple reaction between 3-(m-dimethylamino)phenol and 1,2-Propanediol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and the product is purified by distillation or recrystallization.
Applications De Recherche Scientifique
DMAPA has been extensively used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in organic reactions, such as esterification, transesterification, and amidation. DMAPA is a versatile compound that can be used in different fields of research, including medicinal chemistry, materials science, and biotechnology.
Propriétés
Numéro CAS |
104179-37-5 |
|---|---|
Nom du produit |
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)- |
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-[3-(dimethylamino)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-12(2)9-4-3-5-11(6-9)15-8-10(14)7-13/h3-6,10,13-14H,7-8H2,1-2H3 |
Clé InChI |
HYSMJIAKWZNJCP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=CC=C1)OCC(CO)O |
SMILES canonique |
CN(C)C1=CC(=CC=C1)OCC(CO)O |
Synonymes |
1,2-Propanediol, 3-(m-(dimethylamino)phenoxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



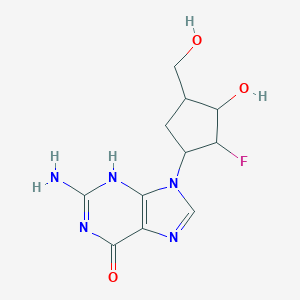
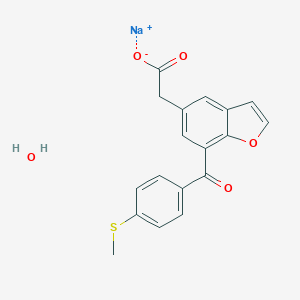
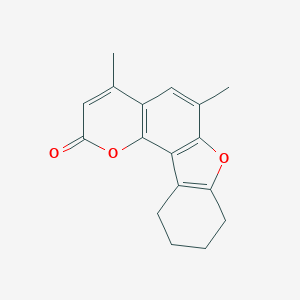
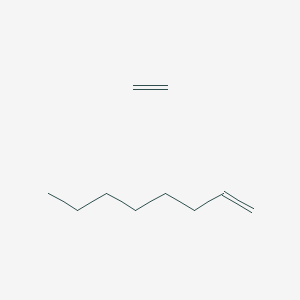
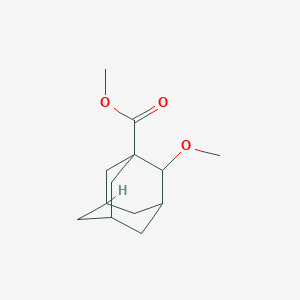
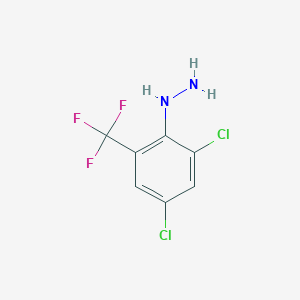
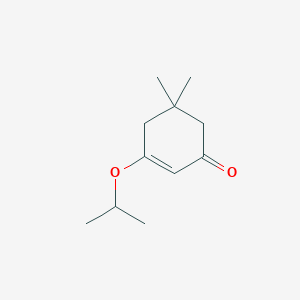
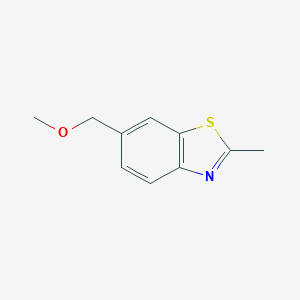
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
